6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one
Description
Properties
IUPAC Name |
6-hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O5/c1-21-15-4-2-3-10-7-16(23-18(10)15)13-9-17(20)22-14-6-5-11(19)8-12(13)14/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQSJHIMMDIZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Coupling with Chromen-2-one Core: The benzofuran derivative is then coupled with a chromen-2-one precursor through a series of condensation reactions.
Functional Group Modifications: Hydroxyl and methoxy groups are introduced through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups within the chromen-2-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Therapeutic Potential
1.1 Anticancer Activity
Recent studies have indicated that 6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
1.2 Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in vitro. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This suggests potential applications in treating inflammatory diseases and conditions .
Antioxidant Properties
One of the most notable applications of this compound is its antioxidant capacity. Studies have reported that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and neurodegenerative disorders, where oxidative damage plays a critical role .
Pharmacological Insights
3.1 Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. Preclinical studies suggest that it may help protect neuronal cells from damage caused by oxidative stress and inflammation, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .
3.2 Antimicrobial Activity
Emerging research indicates that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This opens avenues for its use in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Data Table: Summary of Applications
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
- Breast Cancer Cell Line Study : A study demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in MCF-7 breast cancer cells.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and inflammation, suggesting its potential for therapeutic use.
- Antimicrobial Efficacy : A series of experiments showed that this compound inhibited the growth of Staphylococcus aureus and Candida albicans, supporting its application as a natural antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Modifications in Benzofuran-Chromenone Hybrids
Key Observations :
Spectroscopic and Computational Studies
- FT-IR and Raman Spectroscopy : The target compound’s hydroxyl group generates distinct O-H stretching vibrations at ~3200–3500 cm⁻¹, absent in methoxy-substituted analogues like 7-methoxy-4-(7-methoxybenzofuran-2-yl)chromen-2-one .
- Quantum Chemical Calculations : Density Functional Theory (DFT) studies reveal that electron-donating groups (e.g., -OCH₃) lower the HOMO-LUMO gap, enhancing reactivity in photochemical applications compared to -OH or -CH₃ substituents .
Pharmacological Comparisons
- Anticancer Activity: The methyl group at position 7 in the target compound may hinder metabolic degradation compared to unmethylated coumarins, as seen in 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one derivatives .
- Antioxidant Potential: Hydroxyl groups in the target compound and 5-hydroxy-7-methoxy-6-methylflavone contribute to radical scavenging, but steric hindrance from the benzofuran moiety reduces efficacy compared to simpler flavonoids .
Biological Activity
6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one, a derivative of chromen-2-one, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that includes a benzofuran moiety, hydroxyl, and methoxy functional groups, which may contribute to its diverse biological effects.
The compound has the molecular formula and a molecular weight of approximately 320.29 g/mol. Its structural uniqueness is attributed to the combination of the chromen-2-one core and the benzofuran ring, which enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H12O5 |
| Molecular Weight | 320.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 859130-35-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). For instance, a structure–activity relationship (SAR) analysis showed that modifications to the benzofuran ring can significantly influence the anticancer efficacy of related compounds. The IC50 value for some derivatives was reported as low as 0.231 µM against MCF-7 cells, suggesting strong potential for therapeutic applications .
Antioxidant Activity
The compound also displays notable antioxidant properties. Coumarins are known for their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases. Studies have demonstrated that derivatives similar to this compound can effectively reduce oxidative damage in cellular models .
Antimicrobial Activity
In addition to its anticancer and antioxidant properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential use in developing new antimicrobial agents .
Study on Anticancer Activity
A significant study focused on the anticancer effects of coumarin derivatives, including this compound, revealed promising results against MCF-7 breast cancer cells. The study highlighted that specific substitutions on the benzofuran ring could enhance cytotoxicity:
| Compound | IC50 (µM) |
|---|---|
| 6-Hydroxy-4-(7-methoxy... | 0.231 |
| 4-(1-Benzofuran... | 0.18 |
| Novobiocin analogue | 0.36 |
This data underscores the importance of structural modifications in optimizing anticancer activity .
Antioxidant Studies
Research published in various journals has indicated that coumarin derivatives exhibit antioxidant activities through mechanisms such as radical scavenging and metal chelation. The effectiveness of these compounds often correlates with their structural features, particularly hydroxyl and methoxy groups, which enhance electron donation capabilities .
Q & A
(Basic) How can researchers optimize synthesis conditions for 6-Hydroxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one to improve yields and selectivity?
Methodological Answer:
Optimization involves systematic adjustment of solvent polarity, temperature, and catalysts. For example:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of hydroxyl and methoxy groups, while minimizing side reactions .
- Temperature control : Mild conditions (20–40°C) prevent degradation of the benzofuran moiety .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) can accelerate condensation reactions for chromen-2-one core formation .
Reaction progress should be monitored via TLC or HPLC to identify optimal termination points.
(Basic) What experimental methods are recommended for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the chromen-2-one core and substituent orientations. For twinned data, apply the HKLF5 format in SHELXL to improve accuracy .
- Spectroscopy : Combine ¹H/¹³C NMR to confirm methoxy (-OCH₃) and hydroxyl (-OH) group positions. ESI-MS provides molecular weight validation .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity, critical for biological assays .
(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Purity discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis before biological testing .
- Assay variability : Standardize protocols (e.g., cell line viability assays using MTT) with positive controls (e.g., doxorubicin) .
- Structural analogs : Compare activity of 6-hydroxy derivatives with 7-methoxybenzofuran-substituted analogs to isolate substituent effects .
Use meta-analysis tools to statistically harmonize data from divergent studies.
(Advanced) How can QSAR models guide the design of derivatives with enhanced anti-cancer activity?
Methodological Answer:
- Model selection : Prioritize QSAR models with high R² (>0.90) and cross-validated Q² (>0.75) to ensure reliability .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 6-position or extend conjugation via benzofuran substitution to enhance binding to kinase targets .
- Validation : Synthesize top-predicted derivatives and test in vitro against cancer cell lines (e.g., MCF-7, A549) to validate model accuracy .
(Advanced) What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX address them?
Methodological Answer:
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .
- Disorder in substituents : Apply PART/SUMP restraints to model methoxy or benzofuran group disorder without overfitting .
- High-resolution data : For macromolecular applications (e.g., protein-ligand complexes), combine SHELXPRO with PHASER for molecular replacement .
(Basic) What strategies are effective for improving solubility and bioavailability in preclinical studies?
Methodological Answer:
- Salt formation : Convert the hydroxyl group to a sodium or potassium salt to enhance aqueous solubility .
- Co-solvent systems : Use DMSO-PBS mixtures (≤1% v/v) for in vitro assays to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetic profiles .
(Advanced) How can computational docking predict interactions between this compound and cancer-related targets?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to known chromen-2-one inhibitors .
- Ligand preparation : Optimize protonation states (e.g., deprotonate hydroxyl groups) using tools like Schrödinger’s LigPrep .
- Docking validation : Compare predicted binding poses with crystallographic data (if available) and perform MD simulations to assess stability .
(Basic) What safety and handling protocols are critical during synthesis?
Methodological Answer:
- Toxic intermediates : Use fume hoods when handling epoxide-containing precursors (e.g., oxiran-2-ylmethoxy derivatives) .
- Waste disposal : Neutralize acidic/basic reaction mixtures before disposal to comply with EPA guidelines .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
(Advanced) How do substituent electronic effects influence the compound’s UV-Vis spectral properties?
Methodological Answer:
- Methoxy groups : Increase λₘₐₓ via electron-donating effects (bathochromic shift ~10–15 nm) .
- Hydroxyl groups : Enhance absorbance intensity (ε > 10,000 M⁻¹cm⁻¹) at 320–350 nm due to extended conjugation .
- Quantitative analysis : Use TD-DFT calculations (B3LYP/6-311+G(d,p)) to correlate experimental spectra with electronic transitions .
(Advanced) What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stirring rate, reagent stoichiometry) affecting yield .
- Crystallization control : Seed with pure compound to ensure consistent particle size and polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
